molecular formula C13H12O3 B3216997 2-(7-Methoxynaphthalen-2-yl)acetic acid CAS No. 117356-36-2

2-(7-Methoxynaphthalen-2-yl)acetic acid

Cat. No.: B3216997
CAS No.: 117356-36-2
M. Wt: 216.23 g/mol
InChI Key: AFTYSXXWLOFWDY-UHFFFAOYSA-N
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Description

2-(7-Methoxynaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 7-position and an acetic acid moiety at the 2-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxynaphthalen-2-yl)acetic acid typically involves several steps:

    Preparation of 7-Methoxynaphthalene: This can be achieved by methylation of 7-hydroxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 7-Methoxynaphthalene-2-carboxylic acid: The methoxynaphthalene is then subjected to a Friedel-Crafts acylation reaction using oxalyl chloride and aluminum chloride to introduce the acetic acid moiety.

    Hydrolysis: The resulting acylated product is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxynaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(7-Methoxynaphthalen-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(7-Methoxynaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, its antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxynaphthalen-2-yl)acetic acid: Similar structure but with the methoxy group at the 6-position.

    2-(7-Hydroxynaphthalen-2-yl)acetic acid: Hydroxyl group instead of a methoxy group.

    2-(7-Aminonaphthalen-2-yl)acetic acid: Amino group instead of a methoxy group.

Uniqueness

2-(7-Methoxynaphthalen-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 7-position and the acetic acid moiety at the 2-position provides distinct properties compared to its analogs .

Properties

IUPAC Name

2-(7-methoxynaphthalen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-12-5-4-10-3-2-9(7-13(14)15)6-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTYSXXWLOFWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=C2)CC(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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